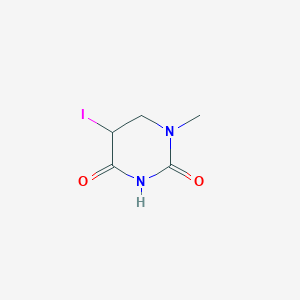
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl-
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- is a chemical compound that belongs to the pyrimidinedione family This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 1st position of the pyrimidinedione ring
Eigenschaften
Molekularformel |
C5H7IN2O2 |
|---|---|
Molekulargewicht |
254.03 g/mol |
IUPAC-Name |
5-iodo-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) |
InChI-Schlüssel |
NXQCCMZCSQDFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(=O)NC1=O)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- typically involves the iodination of 1-methyluracil. One common method is the reaction of 1-methyluracil with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases, such as potassium carbonate, are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-methyluracil derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyluracil: Lacks the iodine atom at the 5th position.
5-Iodouracil: Lacks the methyl group at the 1st position.
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-methyl-: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like bromine or chlorine, making this compound particularly interesting for certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


